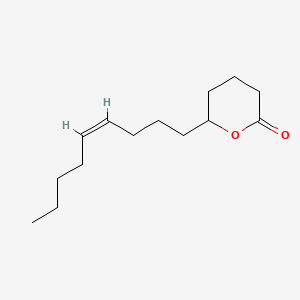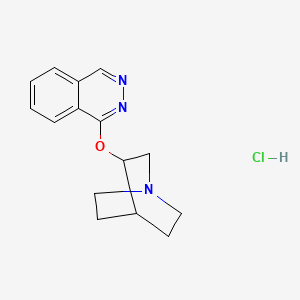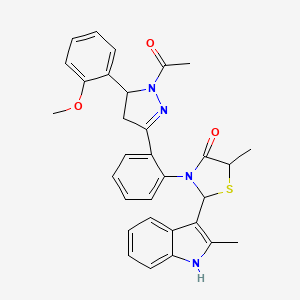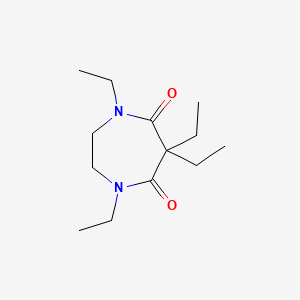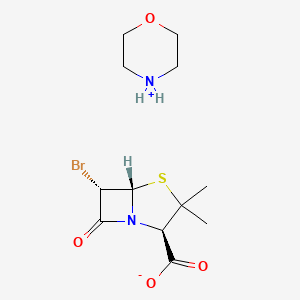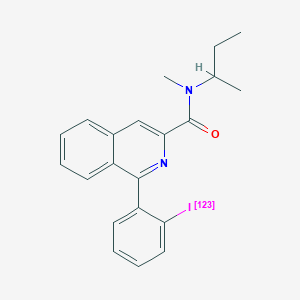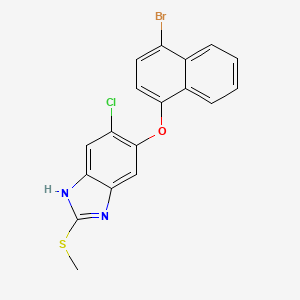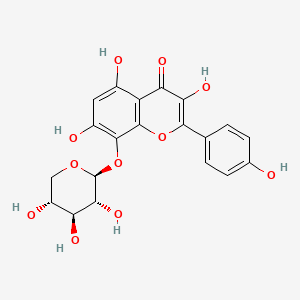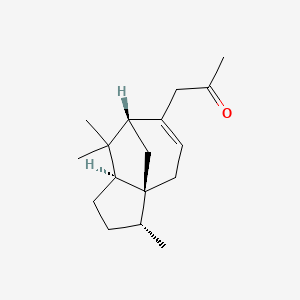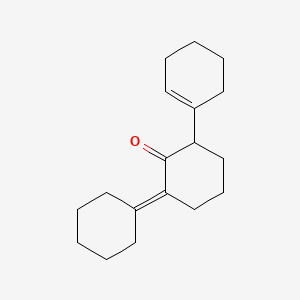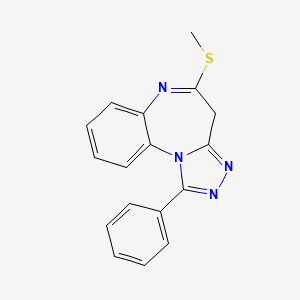
4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 5-(methylthio)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina es un compuesto heterocíclico que pertenece a la clase de las triazolobenzodiazepinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol fusionado a un sistema de anillo de benzodiazepina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación térmica de 4-acilhidrazino-2,3-dihidro-1H-1,5-benzodiazepinas . Este enfoque sintético de una sola etapa es eficiente y produce el compuesto deseado en buenas cantidades.
Otro método implica el uso de irradiación de microondas para facilitar la reacción entre enaminonitrilos y benzohidrazidas . Este método sin catalizador y sin aditivos es ecológico y da como resultado altos rendimientos del compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad constante y un alto rendimiento. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo metiltio puede ser reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de un catalizador adecuado.
Productos Principales Formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación del alcohol o amina correspondiente.
Sustitución: Formación de triazolobenzodiazepinas sustituidas con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina implica su interacción con objetivos y vías moleculares específicos. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos bioactivos. Por ejemplo, se ha demostrado que inhibe la actividad de las cinasas c-Met y VEGFR-2, que están involucradas en la proliferación celular y la angiogénesis . Esta inhibición da como resultado la supresión del crecimiento de células cancerosas y la inducción de apoptosis.
Comparación Con Compuestos Similares
5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina se puede comparar con otros compuestos similares, como:
1,2,4-Triazolo(1,5-a)piridinas: Estos compuestos también contienen un anillo de triazol fusionado a un sistema heterocíclico y exhiben propiedades bioactivas similares.
1,2,4-Triazolo(4,3-a)pirazinas: Estos compuestos tienen una estructura similar pero difieren en el sistema de anillo heterocíclico, lo que lleva a diferentes actividades biológicas.
1,2,4-Triazolo(1,5-a)pirimidinas: Estos compuestos son conocidos por sus propiedades anticancerígenas y se utilizan en el desarrollo de nuevos agentes terapéuticos.
La singularidad de 5-(metiltio)-1-fenil-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepina radica en su estructura específica y la presencia de los grupos metiltio y fenilo, que contribuyen a sus distintas propiedades químicas y biológicas.
Propiedades
Número CAS |
137731-28-3 |
|---|---|
Fórmula molecular |
C17H14N4S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C17H14N4S/c1-22-16-11-15-19-20-17(12-7-3-2-4-8-12)21(15)14-10-6-5-9-13(14)18-16/h2-10H,11H2,1H3 |
Clave InChI |
OOJFAKVWPFTWEW-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC=CC=C2N3C(=NN=C3C4=CC=CC=C4)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



